molecular formula C15H9N3O4 B12695632 7-Amino-4,5,9,10-tetrahydro-5,10-dioxo-pyrido(2,3,4,5-lmn)phenanthridine-2-carboxylic acid CAS No. 161334-06-1

7-Amino-4,5,9,10-tetrahydro-5,10-dioxo-pyrido(2,3,4,5-lmn)phenanthridine-2-carboxylic acid

Cat. No.: B12695632
CAS No.: 161334-06-1
M. Wt: 295.25 g/mol
InChI Key: UKTOKLJRFZXMTD-UHFFFAOYSA-N
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Description

7-Amino-4,5,9,10-tetrahydro-5,10-dioxo-pyrido(2,3,4,5-lmn)phenanthridine-2-carboxylic acid: is a complex heterocyclic compound It is known for its unique structure, which combines elements of both pyridine and phenanthridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4,5,9,10-tetrahydro-5,10-dioxo-pyrido(2,3,4,5-lmn)phenanthridine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The exact mechanism of action for 7-Amino-4,5,9,10-tetrahydro-5,10-dioxo-pyrido(2,3,4,5-lmn)phenanthridine-2-carboxylic acid is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

161334-06-1

Molecular Formula

C15H9N3O4

Molecular Weight

295.25 g/mol

IUPAC Name

13-amino-3,10-dioxo-2,9-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-6-carboxylic acid

InChI

InChI=1S/C15H9N3O4/c16-6-3-8-12-10(4-6)18-13(19)7-1-5(15(21)22)2-9(11(7)12)17-14(8)20/h1-4H,16H2,(H,17,20)(H,18,19)(H,21,22)

InChI Key

UKTOKLJRFZXMTD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C3=C1C(=O)NC4=CC(=CC(=C43)C(=O)N2)N)C(=O)O

Origin of Product

United States

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